molecular formula C12H17N B3090738 (2R)-2-(3,5-dimethylphenyl)pyrrolidine CAS No. 1213509-59-1

(2R)-2-(3,5-dimethylphenyl)pyrrolidine

Cat. No. B3090738
CAS RN: 1213509-59-1
M. Wt: 175.27 g/mol
InChI Key: SHGUHZCFMGGKFO-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-2-(3,5-dimethylphenyl)pyrrolidine, also known as DMPP, is a chemical compound that is used in scientific research. It is a chiral molecule that has a pyrrolidine ring and a 3,5-dimethylphenyl group. DMPP is a potent nicotinic acetylcholine receptor agonist that is commonly used in neurobiological and pharmacological studies.

Scientific Research Applications

Chemical Synthesis and Catalysis

One notable application of derivatives closely related to (2R)-2-(3,5-dimethylphenyl)pyrrolidine is in chemical synthesis and catalysis. For instance, bis-(3,5-dimethylphenyl)((S)-pyrrolidin-2-yl)methanol, a compound that can be prepared from L-proline, has been identified as an efficient bifunctional organocatalyst for the enantioselective Michael addition of malonate esters to nitroolefins. This process yields products in good to high yields and with up to 56% enantiomeric excess (ee) (Lattanzi, 2006). Additionally, the same compound, bis(3,5-dimethylphenyl)-(S)-pyrrolidin-2-ylmethanol, has shown improved reactivity and enantioselectivity in the asymmetric epoxidation of α,β-enones compared to other catalysts, achieving ees up to 94% for chalcone epoxides under mild conditions (Lattanzi, 2006).

Ligand Design for Asymmetric Synthesis

In another application, new ferrocenylphosphinamine ligands possessing one site of planar and two stereogenic centers were prepared starting from trans-(2R,5R)-2,5-dialkyl-1-(ferrocenylmethyl)pyrrolidines. These ligands were applied in palladium-catalyzed asymmetric allylic alkylation, showing moderate enantioselectivities and providing insights into the influence of planar and central chirality on the reaction outcomes (Farrell, Goddard, & Guiry, 2002).

Biotransformations in Organic Synthesis

The biotransformations of pyrrolidine-2,5-dicarboxamides, catalyzed by Rhodococcus erythropolis AJ270, exemplify the use of microbial whole-cell catalysts in organic synthesis. This process allowed the kinetic resolution into (2S,5S)-pyrrolidine-2,5-dicarboxamide and (2R,5R)-5-carbamoylpyrrolidine-2-carboxylic acid with high yields and excellent enantioselectivity. Such biocatalytic processes demonstrate the synthetic utility of pyrrolidine derivatives in the preparation of aza-nucleoside analogues and drug-like compounds (Chen, Gao, Wang, Zhao, & Wang, 2012).

Organic Electronic Materials

Pyrroles, including derivatives such as (2R)-2-(3,5-dimethylphenyl)pyrrolidine, are fundamental structural units in biological molecules like heme and chlorophyll, and play a crucial role in the synthesis of organic electronic materials. Polypyrroles, for example, form highly stable, flexible films that are electrically conducting, highlighting the importance of pyrrole derivatives in the development of organic electronic devices (Anderson & Liu, 2000).

properties

IUPAC Name

(2R)-2-(3,5-dimethylphenyl)pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-9-6-10(2)8-11(7-9)12-4-3-5-13-12/h6-8,12-13H,3-5H2,1-2H3/t12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHGUHZCFMGGKFO-GFCCVEGCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C2CCCN2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1)[C@H]2CCCN2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-2-(3,5-dimethylphenyl)pyrrolidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R)-2-(3,5-dimethylphenyl)pyrrolidine
Reactant of Route 2
Reactant of Route 2
(2R)-2-(3,5-dimethylphenyl)pyrrolidine
Reactant of Route 3
(2R)-2-(3,5-dimethylphenyl)pyrrolidine
Reactant of Route 4
(2R)-2-(3,5-dimethylphenyl)pyrrolidine
Reactant of Route 5
(2R)-2-(3,5-dimethylphenyl)pyrrolidine
Reactant of Route 6
(2R)-2-(3,5-dimethylphenyl)pyrrolidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.